molecular formula C15H13FN2O2 B2452673 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-29-1

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2452673
CAS RN: 339027-29-1
M. Wt: 272.279
InChI Key: CARXCMMLHORHPQ-UHFFFAOYSA-N
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Description

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (AFPC) is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. AFPC is a derivative of the 1-allyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide (APC) family of compounds, and is characterized by the presence of a fluorine atom at the 4-position of the phenyl ring. AFPC has been found to possess a variety of biological activities, including anti-inflammatory, anti-fungal, anti-cancer, and analgesic effects. In addition, AFPC has been studied for its potential applications in the synthesis of various drugs and as an intermediate in the synthesis of other heterocyclic compounds.

Scientific Research Applications

1. Role in Kinase Inhibition

Compounds structurally related to 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide have been identified as potent and selective Met kinase inhibitors. These compounds, including analogues with modifications at the pyridine and pyridone positions, have demonstrated significant potential in tumor stasis in specific carcinoma models and have been advanced into clinical trials (Schroeder et al., 2009).

2. Non-Linear Optical (NLO) and Molecular Docking Properties

Research on similar compounds has explored their potential in non-linear optical (NLO) properties and molecular docking. Molecular docking studies have shown significant interactions near the colchicines binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

3. Chemical Synthesis Techniques

The development of versatile methods for synthesizing analogues of 1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been a significant area of research. These methods involve selective chlorination and discuss the chemistry of the methyl-blocked forms of each tautomer (Cativiela et al., 1982).

4. Conformational Analysis

Studies have also been conducted on the structural and conformational analysis of N-(fluorophenyl)pyridinecarboxamides. This research integrates crystal structure analyses with computational calculations to understand the roles of substituents on molecular conformation and overall supramolecular aggregation (Mocilac et al., 2011).

5. Exploration of Analgesic Properties

There is also interest in the modification of the pyridine moiety of related molecules to enhance their analgesic properties. Studies have focused on para-substituted derivatives and their potential as new analgesics (Ukrainets et al., 2015).

6. Antibacterial Activity

Research into pyridonecarboxylic acids, structurally similar to the compound , has investigated their potential as antibacterial agents. This includes the synthesis and evaluation of various compounds with amino- and hydroxy-substituted cyclic amino groups (Egawa et al., 1984).

properties

IUPAC Name

N-(4-fluorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-2-9-18-10-3-4-13(15(18)20)14(19)17-12-7-5-11(16)6-8-12/h2-8,10H,1,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARXCMMLHORHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-allyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

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